molecular formula C50H77NO12 B12645985 (12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

(12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Cat. No.: B12645985
M. Wt: 884.1 g/mol
InChI Key: SRIDGLJAFSFWOP-KVUFGTSVSA-N
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Description

The compound (12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone is a complex organic molecule with a unique structure. This compound is characterized by multiple hydroxyl groups, methoxy groups, and a cyclohexyl ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of cyclohexyl rings and the introduction of hydroxyl and methoxy groups. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, with specific temperature, pressure, and solvent requirements.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical processes or applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research.

Properties

Molecular Formula

C50H77NO12

Molecular Weight

884.1 g/mol

IUPAC Name

(12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C50H77NO12/c1-30-15-11-10-12-16-31(2)44(60-8)27-38-20-18-36(7)50(59,63-38)47(56)48(57)51-22-14-13-17-39(51)49(58)62-45(35(6)25-37-19-21-40(52)46(26-37)61-9)29-43(55)34(5)24-33(4)42(54)28-41(53)32(3)23-30/h10-12,15-16,24,30,32,34-40,42,44-46,52,54,59H,13-14,17-23,25-29H2,1-9H3/b12-10+,15-11-,31-16+,33-24+/t30-,32?,34-,35-,36?,37+,38+,39?,40?,42?,44+,45+,46-,50?/m1/s1

InChI Key

SRIDGLJAFSFWOP-KVUFGTSVSA-N

Isomeric SMILES

C[C@H]/1CC(C(=O)CC(/C(=C/[C@H](C(=O)C[C@H](OC(=O)C2CCCCN2C(=O)C(=O)C3(C(CC[C@H](O3)C[C@@H](/C(=C/C=C/C=C1)/C)OC)C)O)[C@H](C)C[C@@H]4CCC([C@@H](C4)OC)O)C)/C)O)C

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)CC(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)C)C)C)OC

Origin of Product

United States

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